Amphetamine chlorphenoxyacetate
Description
Structure
2D Structure
Properties
CAS No. |
791-19-5 |
|---|---|
Molecular Formula |
C17H20ClNO3 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)acetic acid;1-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N.C8H7ClO3/c1-8(10)7-9-5-3-2-4-6-9;9-6-1-3-7(4-2-6)12-5-8(10)11/h2-6,8H,7,10H2,1H3;1-4H,5H2,(H,10,11) |
InChI Key |
IDSYNZFSNCSZRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.C1=CC(=CC=C1OCC(=O)O)Cl |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Amphetamine Chlorophenoxyacetate
Synthetic Routes to the Amphetamine Core Structure
The foundational step in producing amphetamine-based compounds is the synthesis of the α-methylphenethylamine skeleton. Historically and in current chemical practice, two primary methods are predominantly utilized: the Leuckart reaction and reductive amination. Both methods typically use phenyl-2-propanone (P2P), also known as benzylmethylketone (BMK), as the key precursor. europa.euunodc.org
The Leuckart reaction is a well-established, one-pot method for the reductive amination of ketones. europa.eu In the context of amphetamine synthesis, it involves heating phenyl-2-propanone with either formamide, ammonium (B1175870) formate, or a mixture of formic acid and ammonia (B1221849). unodc.org This process proceeds through a formylation stage to produce an N-formylamphetamine intermediate. unodc.org This intermediate is subsequently hydrolyzed, typically using a strong acid like sulfuric acid, to yield the primary amine of the amphetamine base. unodc.org The final product is then purified, often through distillation or extraction and precipitation as a salt. unodc.org The Leuckart reaction is noted for its simplicity and relatively good yields, though it can produce various side-products and impurities. unodc.org
Reductive amination offers an alternative and widely used pathway. This method also starts with phenyl-2-propanone, which is reacted with ammonia in the presence of a reducing agent. unodc.org A common approach involves catalytic hydrogenation, where a mixture of P2P and ammonia is treated with hydrogen gas over a metal catalyst such as Raney nickel, platinum, or palladium on carbon (Pd/C). unodc.org Other reducing agents, including various metal amalgams, can also be employed. unodc.org This route directly converts the ketone into the amine, often providing a cleaner product profile compared to the Leuckart reaction.
| Synthetic Route | Precursor | Key Reagents | Intermediate | Key Features |
| Leuckart Reaction | Phenyl-2-propanone (P2P) | Formamide or Ammonium Formate, Formic Acid | N-formylamphetamine | One-pot reaction; simple procedure; can generate significant impurities. europa.euunodc.org |
| Reductive Amination | Phenyl-2-propanone (P2P) | Ammonia, H₂, Metal Catalyst (e.g., Raney Ni, Pd/C) | Imine (transient) | Generally produces a cleaner product; requires handling of hydrogen gas and catalysts. unodc.org |
Methods for Incorporating the Chlorophenoxyacetate Moiety
Once the amphetamine core is synthesized, the chlorophenoxyacetate group must be attached. This is typically achieved by forming a stable covalent bond between the primary amine of amphetamine and the carboxylic acid of chlorophenoxyacetic acid. The most chemically favorable linkage is an amide bond.
To begin this process, chlorophenoxyacetic acid itself must be synthesized. A common method involves reacting a chlorophenol (e.g., 4-chlorophenol) with chloroacetic acid, often under basic conditions. doaj.org For subsequent reactions with amphetamine, the carboxylic acid is often converted into a more reactive acylating agent, such as an acyl chloride, by treating it with a reagent like thionyl chloride. doaj.org
Esterification involves the reaction of an alcohol with a carboxylic acid. While theoretically possible to form an ester linkage if the amphetamine backbone contained a suitable hydroxyl group, the primary amine of amphetamine is significantly more nucleophilic than an alcohol. Therefore, in a reaction between amphetamine and chlorophenoxyacetic acid (or its acyl chloride), the formation of an amide bond is overwhelmingly favored over any potential esterification.
Amidation is the most direct and efficient method for coupling amphetamine with chlorophenoxyacetic acid. This reaction forms an amide linkage, resulting in the compound N-(1-phenylpropan-2-yl)-2-(chlorophenoxy)acetamide. This can be achieved by reacting the amphetamine free base with a reactive derivative of chlorophenoxyacetic acid.
A standard laboratory procedure involves the Schotten-Baumann reaction, where amphetamine is treated with the acyl chloride of chlorophenoxyacetic acid (chlorophenoxyacetyl chloride) in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine. The base serves to neutralize the hydrogen chloride byproduct generated during the reaction.
Alternatively, peptide coupling agents can be used to facilitate the direct amidation between amphetamine and the unmodified chlorophenoxyacetic acid. Reagents such as alkylphosphonic acid anhydrides have been successfully used to couple d-amphetamine with protected amino acids, demonstrating a viable pathway for forming the amide bond in a one-pot process. google.com This approach is foundational to the synthesis of amphetamine prodrugs like lisdexamfetamine, where L-lysine is covalently bonded to d-amphetamine via an amide link. nih.gov
| Reaction Type | Reactants | Coupling Agent/Condition | Product Linkage | Example Compound Name |
| Amidation (Acyl Chloride) | Amphetamine, Chlorophenoxyacetyl chloride | Aqueous Base (e.g., NaOH) | Amide | N-(1-phenylpropan-2-yl)-2-(chlorophenoxy)acetamide |
| Amidation (Direct Coupling) | Amphetamine, Chlorophenoxyacetic acid | Alkylphosphonic acid anhydride (B1165640) (e.g., T3P®) | Amide | N-(1-phenylpropan-2-yl)-2-(chlorophenoxy)acetamide |
Strategies for Generating Novel Amphetamine Chlorophenoxyacetate Analogs
Creating novel analogs of the parent compound can be achieved by systematically altering the structure of either the amphetamine portion or the chlorophenoxyacetate portion of the molecule.
The amphetamine core offers several sites for chemical modification to generate analogs. wikipedia.org These changes can be introduced by using substituted precursors in the initial synthesis. researchgate.net
Phenyl Ring Substitution: Introducing substituents onto the phenyl ring of the amphetamine structure is a common strategy. For example, starting the synthesis with a substituted phenyl-2-propanone, such as one bearing a methyl, methoxy (B1213986), or halogen group, will result in the corresponding substituted amphetamine analog.
Alkyl Chain Modification: The ethylamine (B1201723) side chain can also be altered. This includes N-alkylation (to produce secondary amines like methamphetamine), changing the position of the alpha-methyl group, or extending the chain. These modifications can significantly influence the compound's chemical properties.
Stereochemistry: Amphetamine possesses a chiral center at the alpha-carbon, leading to two enantiomers (d- and l-amphetamine). europa.eu Utilizing stereoselective synthetic methods or resolving the racemic mixture allows for the isolation of single enantiomers, which can be used to create stereochemically pure analogs.
The chlorophenoxyacetate portion of the molecule also presents opportunities for structural variation. These modifications typically involve altering the substitution pattern on its phenyl ring.
Position and Number of Chloro- Substituents: The chlorine atom can be moved to different positions on the phenyl ring (ortho-, meta-, or para-). Furthermore, multiple chlorine atoms can be introduced. For instance, methods exist for the selective chlorination of phenoxyacetic acid to produce 2,4-dichlorophenoxyacetic acid, which could then be coupled to amphetamine. google.com
Alternative Halogen Substitution: The chlorine atom could be replaced with other halogens, such as fluorine, bromine, or iodine, by starting with the appropriately halogenated phenol (B47542) in the initial synthesis of the phenoxyacetic acid derivative.
Non-Halogen Substituents: Other functional groups, such as methyl, nitro, or methoxy groups, could be incorporated onto the phenyl ring of the phenoxyacetic acid to explore a wider range of chemical properties. The synthesis for these would involve starting with the corresponding substituted phenol.
Stereochemical Considerations in Synthesis of Amphetamine Chlorphenoxyacetate Enantiomers
The stereochemistry of this compound is determined entirely by the amphetamine component of the salt. Amphetamine possesses a chiral center at the alpha-carbon of the propyl side chain, meaning it exists as two distinct enantiomers: (R)-amphetamine and (S)-amphetamine. europa.eu The other component, 4-chlorophenoxyacetic acid, is an achiral molecule and does not contribute to the stereoisomerism of the final salt. wikipedia.orgnih.gov Therefore, the synthesis of specific enantiomers of this compound hinges on the stereocontrolled synthesis or resolution of the amphetamine base prior to the final salt formation.
Most traditional and straightforward chemical syntheses of amphetamine, such as the Leuckart reaction, begin with achiral starting materials like phenyl-2-propanone (P2P, also known as phenylacetone (B166967) or benzyl (B1604629) methyl ketone). europa.euunodc.org These non-stereoselective methods inevitably produce a racemic mixture, which is an equal 1:1 ratio of (R)- and (S)-amphetamine. europa.eu Consequently, using this racemic base to form the salt would result in racemic this compound. To obtain an enantiomerically pure form of the final compound, such as (S)-amphetamine chlorphenoxyacetate, one must employ strategies that can isolate or selectively synthesize the desired amphetamine enantiomer. These strategies primarily fall into two categories: chiral resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution
Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. This is often achieved by using a chiral resolving agent. For amphetamines, a common class of resolving agents is chiral acids, such as tartaric acid. uni-mainz.de The process involves reacting the racemic amphetamine base with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, such as solubility in a given solvent. This difference allows for their separation through methods like fractional crystallization. uni-mainz.de Once a diastereomeric salt is isolated, the chiral resolving agent can be chemically removed, liberating the enantiomerically pure amphetamine. This pure (R)- or (S)-amphetamine can then be reacted with 4-chlorophenoxyacetic acid to yield the target enantiomerically pure this compound.
Asymmetric and Stereoselective Synthesis
Asymmetric synthesis, or stereoselective synthesis, aims to create a specific enantiomer directly, avoiding the need for a resolution step. This can be accomplished by using chiral starting materials, catalysts, or reagents.
One established stereoselective route involves the chemical reduction of chiral precursors like norephedrine (B3415761) or norpseudoephedrine. europa.eugoogle.com These compounds, which are diastereomers of each other, already possess the required stereochemistry at the carbon corresponding to amphetamine's chiral center. A chemical reduction of the hydroxyl group on the side chain yields the corresponding amphetamine enantiomer in a stereospecific manner. google.com
Biocatalysis offers another powerful method for asymmetric synthesis. The reduction of phenylacetone using baker's yeast (Saccharomyces cerevisiae) can produce (S)-1-phenyl-2-propanol with high enantiomeric excess. researchgate.net This chiral alcohol can then be chemically converted into (S)-amphetamine. Furthermore, through a process known as chiral inversion, the synthesized (S)-1-phenyl-2-propanol can be transformed into its opposite enantiomer, (R)-1-phenyl-2-propanol, which serves as a precursor for (R)-amphetamine. researchgate.net
The following table summarizes key synthetic approaches and their stereochemical outcomes.
Table 1: Synthesis Methods for Amphetamine and Stereochemical Outcome
| Synthesis Method | Starting Material(s) | Key Reagents / Process | Stereochemical Outcome of Amphetamine |
|---|---|---|---|
| Leuckart Reaction | Phenyl-2-propanone | Formamide, Formic Acid | Racemic (R/S)-mixture europa.euunodc.org |
| Chiral Resolution | Racemic Amphetamine | (+)-Tartaric Acid | (R)- and (S)-enantiomers (separated) uni-mainz.de |
| Precursor Reduction | Norephedrine / Norpseudoephedrine | Thionyl Chloride, Catalytic Hydrogenation | Stereospecific (enantiomerically enriched) europa.eugoogle.com |
Analysis of Enantiomeric Composition
Verifying the success of a stereoselective synthesis or resolution requires analytical techniques capable of distinguishing between enantiomers. A common strategy involves chiral derivatization, where the amphetamine enantiomers are reacted with a chiral derivatizing agent, such as N-trifluoroacetyl-L-prolyl chloride (TFAPC) or 9-fluorenylmethyl chloroformate-L-proline (FMOC-L-Pro), to form diastereomers. dshs-koeln.denih.gov These diastereomers can then be separated and quantified using standard chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). dshs-koeln.denih.gov Alternatively, direct separation of the underivatized enantiomers can be achieved using HPLC with a chiral stationary phase (CSP).
Table 2: Analytical Techniques for Chiral Separation of Amphetamine Enantiomers
| Technique | Principle | Example Reagent / Phase |
|---|---|---|
| Chiral Derivatization with GC/HPLC | Covalent bonding to a chiral molecule to form separable diastereomers. | N-Trifluoroacetyl-L-prolyl chloride (TFAPC) dshs-koeln.de |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Astec CHIROBIOTIC V2 column |
Preclinical Pharmacological Mechanisms of Amphetamine Chlorophenoxyacetate
In Vitro Assays for Pharmacological Activity
Receptor Binding Assays
The interaction of Amphetamine Chlorophenoxyacetate with receptors is a composite of the actions of amphetamine and potential, distinct actions of the chlorophenoxyacetate component.
Amphetamine Component: Amphetamine's primary mechanism does not involve direct binding as an agonist or antagonist to postsynaptic neurotransmitter receptors. Instead, its main targets are the plasma membrane monoamine transporters. Amphetamine interacts with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). wikipedia.org It is taken up into the presynaptic neuron through these transporters. wikipedia.org This interaction leads to the inhibition of neurotransmitter reuptake, which is a key component of its stimulant effect. nih.gov
Beyond simple reuptake inhibition, amphetamine acts as a substrate for these transporters, leading to a competitive inhibition of dopamine, norepinephrine, and serotonin transport. The primary action of amphetamine is to increase the synaptic concentrations of these monoamine neurotransmitters. nih.gov While it does not appear that the 5-HT-releasing actions of amphetamine contribute significantly to its efficacy in conditions like ADHD, its powerful effects on noradrenergic and dopaminergic neurotransmission are central to its activity. nih.gov The d-isomer of amphetamine is reported to be approximately four times more potent than the l-isomer in promoting the release of dopamine.
Systemic administration of d-amphetamine has been shown to depend on the activation of central α1A-adrenergic receptors to produce its effects on cortical neuron activity. nih.gov This effect was blocked by the α1 receptor antagonist prazosin, suggesting an indirect modulation of this receptor system, likely mediated by the amphetamine-induced increase in norepinephrine levels. nih.gov
Chlorophenoxyacetate Component: The chlorophenoxyacetate moiety belongs to a class of compounds that have been investigated for their interaction with peroxisome proliferator-activated receptors (PPARs). researchgate.netgoogleapis.com Fibrate drugs, which share structural similarities, are known to be agonists of PPARα. Studies on phenoxyacetic acid analogues have identified potent agonists for both PPARα and PPARγ subtypes. frontiersin.org PPARs are ligand-activated transcription factors that regulate genes involved in lipid metabolism and energy homeostasis. googleapis.com The chlorophenoxyacetate component of the compound is specifically mentioned as a potential ester in formulations involving PPAR modulators. google.com
Table 1: Primary Molecular Targets of Amphetamine
| Target | Interaction Type | Primary Consequence |
| Dopamine Transporter (DAT) | Substrate, Reuptake Inhibitor | Increased synaptic dopamine |
| Norepinephrine Transporter (NET) | Substrate, Reuptake Inhibitor | Increased synaptic norepinephrine |
| Serotonin Transporter (SERT) | Substrate, Reuptake Inhibitor (less potent) | Increased synaptic serotonin |
| Vesicular Monoamine Transporter 2 (VMAT2) | Inhibitor | Redistribution of neurotransmitters from vesicles to cytosol |
| α1A-Adrenergic Receptors | Indirect Activation | Modulated by increased norepinephrine levels |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Potential Agonist Activity (by Chlorophenoxyacetate) | Regulation of lipid metabolism and energy expenditure genes |
Ion Channel Modulation by Chlorophenoxyacetate Derivatives
While the amphetamine component's primary actions are not on ion channels, derivatives of the chlorophenoxyacetate moiety have been shown to directly modulate ion channel function. Specifically, research has focused on the muscle-specific chloride channel, ClC-1.
A study investigating the effects of 2-(4-chlorophenoxy)propionic acid (CPP), a close structural derivative of chlorophenoxyacetate, revealed significant modulation of ClC-1 channel gating. nih.gov The S-(-) enantiomer of CPP was found to be the active modulator. nih.gov
Key findings from this research include:
Altered Deactivation: Both the racemic mixture and the S-(-) enantiomer of CPP caused the ClC-1 channels to deactivate more rapidly at hyperpolarizing membrane potentials. nih.gov
Shift in Voltage Dependence: The compounds produced a concentration-dependent shift in the channel's apparent open probability toward more depolarizing voltages. nih.gov The EC50 values were 0.79 mM for the racemic mixture and a more potent 0.21 mM for the S-(-) enantiomer alone. nih.gov
This modulation of chloride channels by a chlorophenoxy-derivative suggests a potential mechanism by which the chlorphenoxyacetate part of the compound could exert physiological effects, particularly in skeletal muscle where ClC-1 is prevalent. nih.gov Other research has noted that various alkaloids and nootropic drugs like Piracetam can modulate ion channels, highlighting this as a common mechanism for biologically active compounds. researchgate.netmdpi.com
Table 2: Effects of a Chlorophenoxyacetate Derivative on ClC-1 Chloride Channel Gating
| Parameter | Effect of S-(-) 2-(4-chlorophenoxy)propionic acid | Mechanism |
| Channel Deactivation | Increased rate of deactivation at hyperpolarized potentials. | Alteration of channel gating kinetics. nih.gov |
| Voltage Dependence | Shifted to more depolarizing potentials (EC50 = 0.21 mM). | Alteration of channel gating kinetics. nih.gov |
| Chloride Conductance (GCl) | Decreased. | Reduced affinity of the channel's gating site for Cl- ions. nih.gov |
Other Cellular and Biochemical Mechanisms
Beyond direct receptor and channel interactions, the components of Amphetamine Chlorophenoxyacetate influence several other cellular processes.
Amphetamine Component: A critical mechanism of amphetamine is its interaction with vesicular monoamine transporter 2 (VMAT2). wikipedia.org Once inside the presynaptic terminal, amphetamine inhibits VMAT2, which disrupts the sequestration of monoamines like dopamine and norepinephrine into synaptic vesicles. wikipedia.org This leads to an accumulation of these neurotransmitters in the cytoplasm. The elevated cytoplasmic monoamine concentration, combined with amphetamine's interaction with plasma membrane transporters, causes a reversal of transport direction, a process known as retro-transport or efflux, which pumps neurotransmitters into the synaptic cleft.
Amphetamine also exhibits inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. This inhibition acts synergistically with its other mechanisms to further elevate the concentration of synaptic monoamines.
Chlorophenoxyacetate Component: 4-Chlorophenoxyacetic acid (4-CPA) is known to have biological effects, primarily documented in plant systems where it functions as a synthetic auxin, a type of plant growth hormone. wikipedia.orgwikipedia.org In rice plants, it was found that 4-CPA is taken up by the roots and metabolized, degrading into 4-chlorophenol (B41353) (4-CP). mdpi.com This treatment modulated the activity of peroxidase and induced the deposition of lignin-like polymers. mdpi.com Furthermore, it increased the levels of cellular metabolites such as flavonoids and phenolamines. mdpi.com While these specific findings are from botanical studies, they demonstrate that 4-chlorophenoxyacetic acid is a biochemically active molecule capable of influencing enzymatic processes and metabolic pathways. mdpi.com
Advanced Research Methodologies and Future Directions in Amphetamine Chlorophenoxyacetate Research
Application of Advanced Spectroscopic and Chromatographic Techniques in Characterization
The definitive characterization of Amphetamine Chlorophenoxyacetate and its potential metabolites is the foundational step for all subsequent research. Advanced analytical techniques are indispensable for confirming its chemical structure, determining its purity, and identifying its metabolic fate in biological systems.
Future research would necessitate the use of a combination of high-resolution spectroscopic and chromatographic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for the structural elucidation of the parent compound. For analyzing the compound in complex biological matrices like plasma or urine, highly sensitive and selective methods are required.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a particularly powerful technique. It has been successfully developed for the enantioselective quantification of amphetamine and its metabolites in serum samples, which is crucial as different enantiomers can have distinct pharmacological effects. nih.gov Similarly, solid-phase extraction (SPE) methods, especially those using molecularly imprinted polymers (MIPs), have demonstrated high selectivity for the class-selective extraction of amphetamines from urine, offering lower limits of quantitation compared to conventional methods. sigmaaldrich.com The application of such validated LC-MS/MS and advanced SPE methods would be critical for pharmacokinetic studies of Amphetamine Chlorophenoxyacetate.
Thin-layer chromatography (TLC) also remains a valuable tool, especially when combined with derivatization agents like phenyl isothiocyanate, which can improve detection limits for amphetamine analogues. researchgate.net
Table 1: Proposed Analytical Techniques for Amphetamine Chlorophenoxyacetate Characterization
| Technique | Application in Amphetamine Chlorophenoxyacetate Research | Key Advantages |
|---|---|---|
| LC-MS/MS | Quantification in biological fluids (plasma, urine); Metabolite identification; Enantioselective analysis. | High sensitivity and selectivity; Suitable for complex matrices. nih.gov |
| High-Resolution MS | Precise mass determination; Confirmation of elemental composition. | Unambiguous molecular formula confirmation. |
| NMR Spectroscopy | Complete structural elucidation of the parent compound and its synthesized analogues. | Provides detailed information on the chemical structure and stereochemistry. |
| SPE (MIPs) | Selective extraction and concentration from biological samples prior to analysis. | High selectivity and recovery; Reduced matrix interference. sigmaaldrich.com |
| TLC with Derivatization | Rapid screening and qualitative analysis. | Cost-effective; Improved detection with specific reagents. researchgate.net |
Computational Chemistry and Cheminformatics for Design and Prediction
Computational approaches are integral to modern drug discovery and can significantly accelerate the investigation of new compounds like Amphetamine Chlorophenoxyacetate. These methods allow for the prediction of physicochemical properties, pharmacological activity, and potential binding interactions before undertaking costly and time-consuming laboratory synthesis and testing.
Molecular docking studies could be employed to predict the binding affinity and orientation of Amphetamine Chlorophenoxyacetate at various monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). This has been effectively used to rationalize the binding models for other novel amphetamine derivatives at their target receptors. mdpi.com Such studies would provide initial hypotheses about its mechanism of action. For instance, the size and electronic properties of the chlorophenoxyacetate substituent could be computationally modeled to predict its influence on transporter selectivity.
Quantitative Structure-Activity Relationship (QSAR) analyses could further refine these predictions. By comparing Amphetamine Chlorophenoxyacetate to a database of known amphetamine analogues with established activities, QSAR models can predict its potency and pharmacological profile. acs.org Cheminformatics tools can also be used to predict potential off-target interactions and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, guiding further experimental design. Computational methods have also been used to study the interaction of amphetamine with reagents for detection purposes, demonstrating the versatility of these approaches. rsc.org
Table 2: Computational Approaches for Amphetamine Chlorophenoxyacetate Investigation
| Computational Method | Research Goal | Predicted Outcome |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity at monoamine transporters (DAT, NET, SERT). mdpi.com | Hypothesis on mechanism of action and transporter selectivity. |
| QSAR Analysis | Correlate chemical structure with biological activity. acs.org | Prediction of potency and pharmacological effects. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Guidance for preclinical testing; early identification of potential liabilities. |
| Quantum Chemistry | Calculation of electronic properties and reaction energetics. | Understanding of chemical reactivity and metabolic stability. rsc.org |
Development of Novel Preclinical Models for Mechanistic Elucidation
To understand the unique biological effects of Amphetamine Chlorophenoxyacetate, tailored preclinical models are essential. While general models of amphetamine action exist, future research should focus on models that can specifically elucidate the mechanisms attributable to its distinct chemical structure.
Initial studies would likely involve in vitro experiments using cell lines expressing human monoamine transporters to determine the compound's potency and efficacy as a reuptake inhibitor or releasing agent. nih.gov Subsequently, animal models would be necessary to investigate its in vivo effects. For instance, rodent models are widely used to assess the behavioral consequences of exposure to amphetamine derivatives, including effects on locomotor activity and learning and memory. nih.govresearchgate.net
A particularly innovative approach could involve the use of novel mouse models, such as those lacking the dopamine transporter (DAT-KO mice). These models have been used to reveal dopamine-independent locomotor actions of certain amphetamine derivatives, providing a unique paradigm to dissect the compound's pharmacology beyond classical DAT interactions. plos.org Given that the chlorophenoxyacetate moiety represents a significant structural departure from typical amphetamines, such models could be invaluable for uncovering novel mechanisms of action. Preclinical studies should also aim to correlate behavioral outcomes with neurochemical changes, such as the levels of monoamines and their metabolites in different brain regions. nih.gov
Exploration of Structure-Function Relationships at the Molecular Level
A core objective in the study of any new psychoactive compound is to understand its structure-function relationships (SFR) or structure-activity relationships (SAR). This involves systematically modifying the chemical structure and observing the resulting changes in biological activity. For Amphetamine Chlorophenoxyacetate, the key structural features to investigate are the amphetamine core and the chlorophenoxyacetate substituent.
Research in this area would involve the synthesis of a series of analogues. For example, the position of the chlorine atom on the phenoxy ring could be varied, or the acetate (B1210297) linker could be altered, to probe the importance of these features for activity. The stereochemistry of the amphetamine core is also critical, as the d- and l-isomers of amphetamines often exhibit different potencies and pharmacological profiles. scielo.org.mx
The primary targets for these SFR studies would be the monoamine transporters (DAT, NET, and SERT). It is well-established that the molecular size and nature of substituents on the amphetamine scaffold determine the compound's selectivity for these transporters. nih.govmdpi.com Larger, bulkier substituents tend to shift activity towards SERT. acs.org The chlorophenoxyacetate group is considerably larger than the simple methyl or methoxy (B1213986) groups found on many common amphetamines, suggesting it might confer a unique selectivity profile. These synthesized analogues would be tested in vitro to determine their inhibitory constants (Ki) or IC50 values at each transporter, building a detailed map of how structural changes influence molecular function. frontiersin.org
Table 3: Key Structural Features and Potential Functional Impact
| Structural Moiety | Potential Influence on Function | Rationale based on General SAR |
|---|---|---|
| Amphetamine Core | Provides the basic pharmacophore for interaction with monoamine transporters. | The α-methylphenethylamine structure is the classic backbone of amphetamine-type stimulants. nih.gov |
| Chlorophenoxyacetate Group | Likely determines potency and selectivity for DAT, NET, and SERT. | Large substituents can increase serotonergic activity. acs.orgnih.gov |
| Chiral Center | (S)- and (R)-enantiomers may have different potencies and effects. | The (S)-enantiomer of amphetamine is generally more potent than the (R)-enantiomer. scielo.org.mx |
Interdisciplinary Research Integrating Synthetic Chemistry and Neuropharmacology
A comprehensive understanding of Amphetamine Chlorophenoxyacetate can only be achieved through a deeply integrated, interdisciplinary research program. This approach bridges the gap between the molecule's design and its biological effects, creating a feedback loop that accelerates discovery.
The process begins with synthetic chemistry , where chemists would devise and optimize synthetic routes to Amphetamine Chlorophenoxyacetate and its targeted analogues. google.comgoogle.com This involves ensuring high purity and stereochemical control, which are essential for reliable pharmacological data.
These newly synthesized compounds would then be passed to neuropharmacologists for evaluation. This involves a tiered screening process, starting with in vitro binding and functional assays on monoamine transporters and receptors. helsinki.finumberanalytics.com Promising compounds would then advance to more complex assessments, including in vivo behavioral studies in animal models to characterize their psychostimulant, cognitive, and reinforcing effects. nih.govnih.gov
The data generated by neuropharmacologists would then feed back to the synthetic chemists and computational modelers. For example, if a particular analogue shows high potency but poor selectivity, chemists could design new modifications to improve its profile, guided by computational predictions. This iterative cycle of design, synthesis, and testing is the hallmark of modern medicinal chemistry and is the most effective path to fully elucidating the pharmacological profile of a novel compound like Amphetamine Chlorophenoxyacetate. mdpi.com
Q & A
Q. How should researchers document synthetic procedures to ensure reproducibility in publications?
- Category : Research Reporting
- Answer : Follow ACS Author Guidelines :
- Tabulate reaction conditions (solvent, catalyst, temperature, yield).
- Provide raw spectral data (NMR, HRMS) in supplementary materials.
- Disclose purification methods (e.g., column chromatography gradients).
Use ChemDraw for schematics and deposit synthetic protocols in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
